molecular formula C15H25NO6 B14073653 4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Cat. No.: B14073653
M. Wt: 315.36 g/mol
InChI Key: LCROEWWBGGSFOR-UHFFFAOYSA-N
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Description

4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is a complex organic compound with a molecular formula of C27H48N2O6. This compound is known for its unique structural features, which include a cyclohexyloxy group and a tert-butoxycarbonyl (Boc) protected amino group. These structural elements make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid typically involves multiple steps. One common route starts with the preparation of the cyclohexyloxy group, followed by the introduction of the Boc-protected amino group. The final step involves the formation of the oxobutanoic acid moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key component in the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The cyclohexyloxy group provides steric hindrance, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohexyloxy)-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-4-oxobutanoic acid: This compound shares a similar structure but may have different functional groups or substituents.

    2-[2-(tert-Butoxycarbonylamino)ethoxy]ethoxyacetic acid: Another compound with a Boc-protected amino group and ether linkages.

Uniqueness

4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is unique due to its combination of a cyclohexyloxy group and a Boc-protected amino group, which provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H25NO6

Molecular Weight

315.36 g/mol

IUPAC Name

4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

InChI

InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(9-12(17)18)13(19)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,17,18)

InChI Key

LCROEWWBGGSFOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC1CCCCC1

Origin of Product

United States

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